2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that integrates multiple ring systems, including indole, pyrido, triazolo, and pyrimidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C20H18N6O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-methyl-11-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H18N6O/c1-12-3-4-17-15(9-12)14(10-21-17)5-7-25-8-6-18-16(19(25)27)11-22-20-23-13(2)24-26(18)20/h3-4,6,8-11,21H,5,7H2,1-2H3 |
InChI Key |
JODHGTIXWDLXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3C=CC4=C(C3=O)C=NC5=NC(=NN45)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic synthesis. One common approach includes:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Core: This involves cyclization reactions that form the triazole and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Core Reactivity of the Triazolo-Pyrimidine System
The pyrido-triazolo-pyrimidine scaffold demonstrates moderate electrophilicity at nitrogen-rich positions. Key reactions include:
Indole-Specific Reactions
The 5-methylindole subunit enables characteristic electrophilic substitutions and functionalizations:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0–5°C targets the indole C-4 position due to steric shielding at C-2 by the ethyl-pyrido-triazolo-pyrimidine chain .
-
Sulfonation : SO₃/Pyridine complex generates a sulfonic acid derivative at C-6, utilized for further coupling.
C-3 Functionalization
-
Vilsmeier-Haack Reaction : POCl₃/DMF introduces a formyl group at C-3, enabling Schiff base formation with amines .
-
Mannich Reaction : Formaldehyde + secondary amine → aminomethylation at C-3, enhancing bioactivity.
Side-Chain Modifications
The ethyl linker between indole and the core structure undergoes:
| Reaction | Conditions | Product |
|---|---|---|
| Oxidative Cleavage | Ozone (O₃), then Zn/H₂O | Cleavage to indole-3-carbaldehyde and a truncated triazolo-pyrimidine |
| Reductive Amination | NaBH₃CN, R-NH₂, MeOH | Conversion of the ethyl group to a secondary amine linkage |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura : Boronic acids (Ar-B(OH)₂), Pd(PPh₃)₄, K₂CO₃, 80°C → Biaryl derivatives at pyrido-C-8 .
-
Buchwald-Hartwig : Aryl halides + amines → Introduction of amino groups at triazole N-2.
Mechanistic Insights
-
The indole’s electron-rich nature directs electrophiles to C-3/C-4, while steric effects from the ethyl-pyrido-triazolo-pyrimidine chain limit reactivity at C-2 .
-
DFT studies on analogous compounds suggest that alkylation at the triazole N-1 position lowers the HOMO-LUMO gap by 0.8 eV, enhancing photophysical properties.
Stability Under Reaction Conditions
-
Acidic Media : Decomposition occurs at pH < 2 via protonation-induced ring-opening of the pyrimidine.
-
Basic Media : Stable up to pH 10; beyond this, saponification of ester groups (if present) is observed.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity due to its structural components interacting with various biological targets. Preliminary studies suggest that it may influence enzymes and receptors involved in cellular signaling pathways. The indole moiety is particularly noteworthy for enhancing its affinity for certain biological receptors.
Potential Therapeutic Applications:
- Anticancer Activity : The compound's unique structure may lead to interactions with cancer-related pathways.
- Antimicrobial Properties : Its heterocyclic nature suggests potential efficacy against various pathogens.
- Neuropharmacological Effects : The indole component may provide neuroprotective benefits.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Pyrido-Triazolo-Pyrimidine Core : This initial step sets the foundation for further modifications.
- Introduction of Indole and Methyl Groups : Selective reactions are employed to attach the indole group and introduce methyl substituents.
Common reagents used in these reactions include various acids and bases to facilitate the formation of desired intermediates.
A study assessed the binding affinity of 2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one to specific receptors involved in cancer pathways. Results indicated a promising interaction profile that warrants further investigation into its anticancer potential .
Study 2: Synthesis Optimization
Research focused on optimizing the synthetic routes for this compound highlighted the importance of reaction conditions in achieving higher yields. Techniques such as microwave-assisted synthesis were explored to enhance efficiency .
Mechanism of Action
The mechanism of action of 2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core can interact with enzymes, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-d]pyrimidin-6(7H)-one: Similar structure but lacks the triazole ring.
2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-6(7H)-one: Similar structure but with a different triazole ring position.
Uniqueness
The uniqueness of 2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on existing literature, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a pyrido-triazole and pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The presence of the indole and triazole rings suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines:
- Mechanism of Action : Triazole derivatives often induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to the action of colchicine. This mechanism has been observed in compounds evaluated against HeLa and MCF-7 cell lines, where IC50 values were reported as low as 0.34 μM for certain derivatives .
Antimicrobial Activity
Compounds containing the triazole nucleus have demonstrated antibacterial and antifungal activities. For example:
- In Vitro Studies : A review highlighted that 1,2,4-triazoles exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . This suggests that similar derivatives could possess comparable antimicrobial properties.
Anti-inflammatory Effects
Certain triazole-containing compounds have shown anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX). For instance:
- COX Inhibition : Some derivatives were reported to inhibit COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This indicates a potential for therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often related to their structural characteristics:
- Indole Substitution : The presence of the indole ring can enhance lipophilicity and improve cell membrane permeability, which is critical for bioactivity.
- Pyrimidine Moiety : The incorporation of pyrimidine enhances interaction with biological targets due to its ability to form hydrogen bonds and π-stacking interactions.
Synthesis and Evaluation
A recent study synthesized a series of triazolo-pyrimidines and evaluated their biological activity. Notably:
- Compound Efficacy : Among the synthesized compounds, one exhibited significant cytotoxicity against human colon carcinoma cell lines, indicating the potential for further development .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | HeLa | 0.52 | Apoptosis induction |
| 7d | MCF-7 | 0.34 | Tubulin inhibition |
| 42a | Xanthomonas oryzae | 7.2 | Antimicrobial |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves systematic adjustments to reaction conditions. Key parameters include:
- Catalyst Selection : Use sulfur/nitrogen-based catalysts for cyclization steps (e.g., thiadiazole ring formation) .
- Reflux Conditions : Implement ethanol as a solvent under prolonged reflux (6+ hours) to enhance imine bond formation, as demonstrated in analogous triazolopyrimidine syntheses .
- Purification : Employ recrystallization from ethanol or methanol to remove byproducts, followed by column chromatography for polar impurities .
Critical Parameters to Monitor :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 6–12 hours (reflux) | Prevents incomplete cyclization |
| Temperature | 70–80°C (ethanol reflux) | Balances kinetics vs. side reactions |
| Catalyst Loading | 5–10 mol% | Maximizes ring closure efficiency |
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Diffraction (XRD) : Use SHELXL for refinement of crystallographic data, leveraging its robust handling of high-resolution or twinned datasets. Key steps include anisotropic displacement parameter adjustments and hydrogen atom placement via riding models .
- NMR Spectroscopy : Combine ¹H/¹³C NMR with DEPT-135 to resolve overlapping signals from the indole and pyrimidine moieties. Refer to analogous compounds for expected chemical shifts (e.g., indolyl protons at δ 7.2–8.1 ppm) .
Advanced: How should researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Assays : Validate results using complementary methods (e.g., cell viability assays + enzymatic inhibition studies) to rule out assay-specific artifacts .
- Statistical Triangulation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell line variability) .
- Dose-Response Curves : Ensure linearity across concentrations (R² > 0.95) to confirm potency discrepancies are not due to non-linear kinetics .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Scaffold Diversification : Synthesize derivatives with modifications to the indole ethyl group or pyrimidine ring, guided by computational docking (e.g., AutoDock Vina) to predict binding affinities .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic interactions with target proteins .
Basic: What purification techniques are most effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals, leveraging solubility differences between the product and byproducts .
- Flash Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar impurities, monitoring fractions via TLC (Rf = 0.3–0.5) .
Advanced: How can researchers address challenges in multi-step synthesis, such as steric hindrance or reactive intermediates?
Methodological Answer:
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during indole alkylation steps .
- Low-Temperature Quenching : For unstable intermediates (e.g., nitrobenzyl derivatives), use ice-cold methanol to arrest side reactions .
Basic: How to confirm molecular weight and purity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions; compare observed vs. theoretical m/z (Δ < 5 ppm) .
- HPLC-PDA : Utilize a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; aim for >98% peak area .
Advanced: What experimental design principles apply to in vivo or in vitro biological testing?
Methodological Answer:
- Randomized Block Design : Assign treatments to minimize batch effects (e.g., cell passage number, reagent lot variability) .
- Positive/Negative Controls : Include doxorubicin (for cytotoxicity) and vehicle-only groups to normalize background noise .
Advanced: How to model molecular interactions using computational tools?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability with kinase targets (e.g., RMSD < 2.0 Å) .
- Free Energy Calculations : Apply MM-PBSA to quantify contributions from hydrophobic packing and hydrogen bonds .
Advanced: How to address polymorphism or twinning in crystallographic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
